N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide
Description
N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of carboxamides. This compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with a pentylphenyl substituent. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Properties
IUPAC Name |
N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-2-3-4-6-13-8-10-14(11-9-13)23-17(24)15-7-5-12-22-16(15)18(19,20)21/h5,7-12H,2-4,6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDHFJPMYJWOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carboxamide Group: This can be done by reacting the pyridine derivative with an appropriate amine under conditions that facilitate amide bond formation.
Attachment of the Pentylphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pentylphenyl moiety to the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines.
Scientific Research Applications
N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide: could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential therapeutic agent due to its unique chemical properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide
- N-(4-pentylphenyl)-2-(methyl)pyridine-3-carboxamide
- N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-4-carboxamide
Uniqueness
N-(4-pentylphenyl)-2-(trifluoromethyl)pyridine-3-carboxamide: is unique due to the specific combination of its substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group, in particular, can significantly impact its behavior in various chemical and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
